4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride typically involves the reaction of 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the sulfonyl fluoride group.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are frequently used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, are used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule . This interaction is crucial for its applications in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative used in organic synthesis.
4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride: A closely related compound with similar applications.
Uniqueness
4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its cyano and difluoro substituents enhance its utility in various synthetic and research applications .
Properties
Molecular Formula |
C7H2F3NO2S |
---|---|
Molecular Weight |
221.16 g/mol |
IUPAC Name |
4-cyano-2,6-difluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H2F3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |
InChI Key |
AWHJQIGZSGOKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)F)F)C#N |
Origin of Product |
United States |
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